(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene
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Description
(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene, also known as (1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene, is a useful research compound. Its molecular formula is C17H20ClNO2 and its molecular weight is 305.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene involves a series of reactions starting from commercially available starting materials.
Starting Materials
4-methyl-2-cyclohexenone, methyl magnesium bromide, sodium borohydride, 1,2-dibromoethane, ethyl acetoacetate, piperidine, thionyl chloride, sodium hydroxide, methylamine, 1,2-dichloroethane, hydrochloric acid, sodium cyanoborohydride, sodium methoxide, acetic anhydride, chlorine
Reaction
Step 1: Synthesis of 4-methyl-2-cyclohexenone from ethyl acetoacetate and 1,2-dibromoethane using sodium hydroxide as a base., Step 2: Grignard reaction of 4-methyl-2-cyclohexenone with methyl magnesium bromide to form a tertiary alcohol., Step 3: Reduction of the tertiary alcohol to a secondary alcohol using sodium borohydride., Step 4: Protection of the secondary alcohol with acetic anhydride to form an acetate., Step 5: Chlorination of the acetate using chlorine to form a chloroacetate., Step 6: Reaction of the chloroacetate with piperidine to form an aziridine., Step 7: Ring opening of the aziridine with methylamine to form a primary amine., Step 8: Protection of the primary amine with thionyl chloride to form a sulfonamide., Step 9: Reduction of the sulfonamide using sodium cyanoborohydride to form a secondary amine., Step 10: Methylation of the secondary amine using sodium methoxide to form a tertiary amine., Step 11: Formation of the tetrahydrofuran ring by reaction of the tertiary amine with 1,2-dichloroethane and hydrochloric acid., Step 12: Chlorination of the tetrahydrofuran ring using chlorine to form the final product, (1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene.
properties
IUPAC Name |
(1S,12S,14S)-14-chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-19-8-7-17-6-5-12(18)9-14(17)21-16-13(20-2)4-3-11(10-19)15(16)17/h3-6,12,14H,7-10H2,1-2H3/t12-,14+,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNNIEUBVQRBLC-IFIJOSMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene |
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